4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine

Description

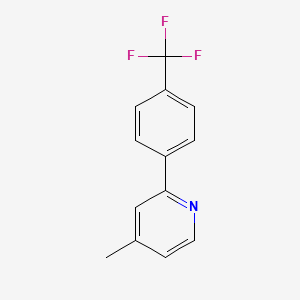

4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine (CAS: 452342-99-3) is a pyridine derivative with the molecular formula C₁₃H₁₀F₃N and a molar mass of 237.22 g/mol . The compound features a pyridine ring substituted with a methyl group at the 4-position and a 4-(trifluoromethyl)phenyl group at the 2-position. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a common motif in medicinal and agrochemical applications.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-[4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c1-9-6-7-17-12(8-9)10-2-4-11(5-3-10)13(14,15)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGFYOADWKBVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative of the trifluoromethylphenyl group and a halogenated pyridine derivative as starting materials. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following sections compare 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Features and Substituent Effects

Key Observations :

- The parent compound lacks extended conjugation or heteroatom linkers seen in analogs like UDO or the gold complex .

- Substituents such as benzylidene (in thiazole derivatives ) or methoxy groups (in diarylmethanes ) introduce steric and electronic variations affecting solubility and reactivity.

Key Observations :

- High yields (70–99%) for thiazole derivatives suggest efficient condensation reactions.

- The gold complex synthesis achieved moderate yield (66%), likely due to coordination challenges.

Physicochemical Properties

Key Observations :

- The parent compound’s lack of polar substituents may limit solubility compared to hydroxylated thiazole derivatives .

- Pyridine linkers in analogs are explicitly designed to improve aqueous solubility.

Key Observations :

- Gold complexes demonstrate versatility in catalysis, diverging from pharmacological applications.

Biological Activity

4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance the properties of organic compounds, making them more lipophilic and biologically active. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.

Structural Characteristics

The compound can be represented as follows:

Anticancer Activity

Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced anticancer properties. For instance, derivatives similar to this compound have shown significant activity against various cancer cell lines. In particular, studies have reported moderate cytotoxicity against breast cancer MCF-7 cells, with IC50 values ranging from 10 to 20 μM for related compounds .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 15.6 |

| Related Compound A | HCT116 | 17.8 |

| Related Compound B | HePG2 | 12.4 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies have demonstrated that compounds with similar structures can moderately inhibit COX-2 with IC50 values around 19.2 μM . The presence of the trifluoromethyl group enhances the interaction with the enzyme's active site, leading to increased inhibitory effects.

| Enzyme | IC50 (μM) |

|---|---|

| COX-2 | 19.2 |

| LOX-5 | 13.2 |

Antichlamydial Activity

In a study focusing on antichlamydial activity, it was found that compounds containing a trifluoromethyl group were effective against Chlamydia trachomatis. The introduction of this substituent improved selectivity and potency, highlighting its importance in drug design for targeting specific pathogens without affecting host cells .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to target enzymes through hydrogen bonding and electron-withdrawing effects.

- Membrane Permeability : Increased lipophilicity due to the trifluoromethyl group improves the compound's ability to cross cellular membranes, facilitating its action within cells.

- Selectivity : The structural modifications allow for selective targeting of specific pathways, reducing off-target effects and improving therapeutic efficacy.

Case Studies

Case Study 1 : A study evaluated the cytotoxic effects of several trifluoromethylated pyridines on various cancer cell lines. The results indicated that the presence of a trifluoromethyl group significantly enhanced cytotoxicity compared to non-substituted analogs .

Case Study 2 : Another investigation focused on the anti-inflammatory properties of a related compound, demonstrating its effectiveness in reducing inflammation markers in vitro by inhibiting COX-2 activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids to couple the pyridine and trifluoromethylphenyl moieties . Substitution reactions using sodium azide or thiocyanate may also introduce functional groups at reactive positions. For optimized yields, ensure anhydrous conditions and inert atmospheres (e.g., nitrogen) during coupling steps. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound .

Q. Which analytical techniques are critical for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and monitor coupling efficiency (e.g., δ ~8.5 ppm for pyridine protons) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions, as demonstrated for analogous fluorophenyl-pyridine derivatives .

- Mass Spectrometry (HRMS) : Verify molecular weight (theoretical MW: 267.25 g/mol) and fragmentation patterns to ensure synthetic accuracy .

Q. How can researchers screen for preliminary biological activity?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., ethoxyresorufin-O-deethylase (EROD) assay) to evaluate CYP450 family interactions, as seen in estrane-pyridine derivatives . Use IC₅₀ determinations with dose-response curves (0.01–10 μM range). Pair with receptor-binding studies (radioligand displacement assays) to assess affinity for targets like PPARs or kinases .

Advanced Research Questions

Q. How do structural modifications at the pyridine or phenyl ring impact biological potency?

- Methodological Answer : Systematically substitute functional groups (e.g., -CH₃, -CF₃, -F) and evaluate via structure-activity relationship (SAR) studies . For example:

- C2 vs. C4 Substituents : In CYP1B1 inhibitors, C2-pyridine derivatives showed 10x higher activity than C4 analogues .

- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) enhances metabolic stability and binding affinity via hydrophobic interactions .

- Experimental Design : Synthesize derivatives, test in dose-response assays, and use statistical models (e.g., linear regression) to correlate substituent effects with activity .

Q. What computational tools predict the compound’s reactivity and target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate charge distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding poses with targets (e.g., CYP1B1) using AutoDock Vina. Prioritize binding pockets with high complementarity to the trifluoromethylphenyl group .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical residues for interaction .

Q. How should conflicting data on inhibitory activity across studies be resolved?

- Methodological Answer :

- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. liver microsomes) and substrate concentrations.

- Purity Checks : Confirm compound purity (>95%) via HPLC to rule out impurities skewing results .

- Cross-Study Comparisons : Replicate experiments under published conditions and perform meta-analyses to identify confounding variables (e.g., pH, co-solvents) .

Q. What methodologies assess metabolic stability and pharmacokinetics?

- Methodological Answer :

- In Vivo Pharmacokinetics : Administer the compound (e.g., 2 mg/kg IV in rats) and measure plasma concentrations via LC-MS/MS over 24 hours. Calculate AUC and half-life (t₁/₂) to evaluate stability .

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to identify major metabolites. Monitor degradation rates to infer hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.